molecular formula C9H7BrN2O2 B2812176 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 866135-83-3

6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B2812176
CAS No.: 866135-83-3
M. Wt: 255.071
InChI Key: WFFIWTWLWKGLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural properties . The presence of bromine and methyl groups in the structure enhances its reactivity and potential for various chemical transformations.

Mechanism of Action

Target of Action

It’s worth noting that imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents , suggesting that this compound may interact with biological targets involved in tuberculosis pathogenesis.

Mode of Action

The specific mode of action of 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid is currently unknown due to the lack of detailed studies

Biochemical Pathways

Given the potential antituberculosis activity of imidazo[1,2-a]pyridine analogues , it’s plausible that this compound may influence pathways related to the survival and proliferation of Mycobacterium tuberculosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with bromoacetaldehyde diethyl acetal, followed by cyclization and subsequent oxidation . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow systems and microreactor technologies . These methods allow for better control over reaction parameters and can lead to more efficient and sustainable production processes.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridines, while oxidation can produce N-oxides .

Scientific Research Applications

6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine
  • 6-Bromo-8-iodoimidazo[1,2-a]pyridine
  • 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine

Uniqueness

6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for various applications. The presence of both bromine and methyl groups allows for diverse chemical modifications and enhances its utility in different fields .

Properties

IUPAC Name

6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-5-2-6(10)3-12-4-7(9(13)14)11-8(5)12/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFIWTWLWKGLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.